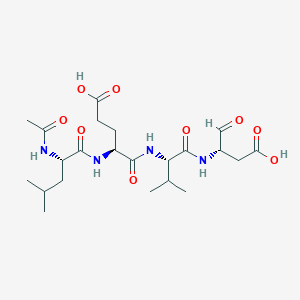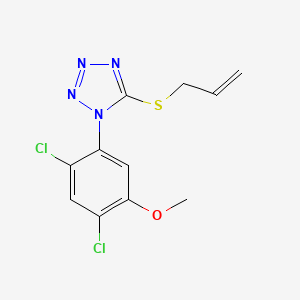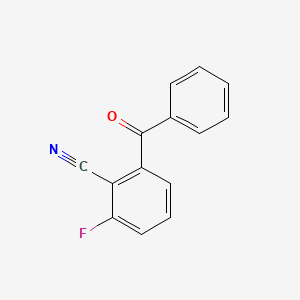
Ac-LEVD-CHO
描述
Ac-LEVD-CHO is a reversible inhibitor of caspase-4 and caspase-5 . It has been used in research to inhibit IL-1α expression and secretion and caspase-4 activation induced by the T. denticola periodontal pathogen surface protein Td92 in human gingival fibroblasts .
Molecular Structure Analysis
The molecular formula of Ac-LEVD-CHO is C22H36N4O9 . Its molecular weight is 500.54 g/mol . The exact mass and monoisotopic mass are 500.24822874 g/mol . The structure of Ac-LEVD-CHO is consistent with its H-NMR .Physical And Chemical Properties Analysis
Ac-LEVD-CHO has a molecular weight of 500.54 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 16 . The XLogP3 of Ac-LEVD-CHO is -0.8 .科学研究应用
Inhibition of Caspase-4 and -5
Ac-LEVD-CHO is known to be an inhibitor of caspase-4 and -5 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation. By inhibiting these caspases, Ac-LEVD-CHO can be used to study the specific roles of caspase-4 and -5 in these processes .
Cancer Research
Ac-LEVD-CHO is primarily used in cancer research . The inhibition of caspase-4 can prevent the initiation of apoptosis, a form of programmed cell death. This can be particularly useful in studying cancer cells, which often evade apoptosis to proliferate uncontrollably .
Investigation of Apoptotic Cascade
The compound competes with the natural substrates of caspase-4 for binding to the enzyme’s active site, thereby preventing its activity. This allows researchers to investigate the specific functions of caspase-4 by inhibiting its ability to cleave its target proteins and initiate the apoptotic cascade.
Protein Binding Studies
Proteins are used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . Ac-LEVD-CHO, by inhibiting caspase-4 and -5, can be used to study these protein-protein interactions .
Inflammasome Activation Research
Ac-LEVD-CHO has been used in research models for the in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release . Inflammasomes are multi-protein complexes that play a crucial role in the immune response to pathogens and cellular damage signals .
Neutrophil Extracellular Traps (NETs) Formation
Research has shown that Ac-LEVD-CHO plays a vital role in the generation of neutrophil extracellular traps (NETs) . NETs are networks of extracellular fibers, primarily composed of DNA from neutrophils, that bind pathogens .
作用机制
Target of Action
Ac-LEVD-CHO is primarily a caspase-4 inhibitor . Caspases are an evolutionarily conserved family of cysteine-dependent proteases that are involved in many vital cellular processes including apoptosis, proliferation, differentiation, and inflammatory response . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .
Mode of Action
Ac-LEVD-CHO interacts with caspase-4, inhibiting its activation . This interaction results in the suppression of downstream processes mediated by caspase-4, such as the expression and secretion of IL-1α .
Biochemical Pathways
The inhibition of caspase-4 by Ac-LEVD-CHO affects the apoptosis pathway, a biochemical pathway responsible for programmed cell death . By inhibiting caspase-4, Ac-LEVD-CHO can potentially modulate the process of apoptosis, thereby influencing cell survival and death .
Result of Action
The inhibition of caspase-4 by Ac-LEVD-CHO can lead to a reduction in apoptosis, potentially influencing the survival and proliferation of cells . For instance, Ac-LEVD-CHO has been shown to reduce apoptosis induced by the expression of the dominant negative adenoviral RNA-dependent protein kinase in A549 and PC3 cancer cells .
属性
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O9/c1-11(2)8-16(23-13(5)28)21(34)25-15(6-7-17(29)30)20(33)26-19(12(3)4)22(35)24-14(10-27)9-18(31)32/h10-12,14-16,19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t14-,15-,16-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGJLIBJKIIQSF-FPXQBCRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-LEVD-CHO | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Allyl 6-[4-(2,5-dimethylphenyl)piperazino]nicotinate](/img/structure/B3036940.png)
![4-[(2,4-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3036942.png)
![2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile](/img/structure/B3036946.png)

![(E)-2-cyano-1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl 4-methylbenzenecarboxylate](/img/structure/B3036948.png)
![2-Amino-4-(2-thienyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B3036949.png)
![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3036950.png)
![5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole](/img/structure/B3036953.png)
![1-[(2-chlorobenzyl)oxy]-2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036956.png)

![5-Amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carbonitrile](/img/structure/B3036960.png)
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol](/img/structure/B3036961.png)
